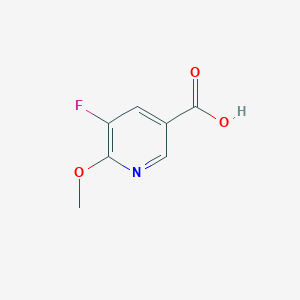

5-Fluoro-6-methoxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYCMDNRKZENOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717125 | |

| Record name | 5-Fluoro-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953780-42-2 | |

| Record name | 5-Fluoro-6-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-6-methoxynicotinic Acid (CAS Number 953780-42-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-6-methoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also to explain the scientific rationale behind the compound's synthesis, properties, and potential applications, grounded in established chemical principles.

Introduction: The Strategic Value of Fluorinated Pyridines

This compound (CAS 953780-42-2) is a heterocyclic building block belonging to the family of functionalized nicotinic acids.[1][2][3][4][5] The strategic incorporation of fluorine and methoxy groups onto the pyridine core offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of larger molecules.

The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its relative metabolic stability. The introduction of a fluorine atom can significantly alter a molecule's properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.

-

Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's ability to cross biological membranes.[6][7]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, potentially increasing potency and selectivity.

The methoxy group further functionalizes the molecule, providing an additional site for hydrogen bonding and influencing the electronic nature of the pyridine ring. This combination of substituents makes this compound a valuable intermediate for the synthesis of novel therapeutic agents. It is classified as a member of the "Protein Degrader Building Blocks" family by some suppliers, suggesting its potential utility in the rapidly advancing field of targeted protein degradation.[2]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties for this compound is presented below. These values are primarily computed predictions from chemical databases and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| CAS Number | 953780-42-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆FNO₃ | [1][2][3][4] |

| Molecular Weight | 171.13 g/mol | [1][2][3][4] |

| Appearance | Off-white to light brown solid | Generic Supplier Data |

| Monoisotopic Mass | 171.03317122 Da | [4] |

| XLogP3 (Predicted) | 0.8 | [6] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 59.4 Ų | [4] |

| pKa (Predicted) | 3.40 ± 0.10 | Chemicalize Prediction |

Spectroscopic Characterization

While specific experimental spectroscopic data for this compound is not publicly available in the scientific literature, chemical suppliers confirm its availability upon request.[1][8] Based on the structure, the expected spectroscopic signatures would be:

-

¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, the methoxy group protons, and the acidic proton of the carboxylic acid. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of adjacent protons.

-

¹³C NMR: Seven distinct carbon signals, with the carbon atom bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR: A singlet or a multiplet depending on the coupling with nearby protons.

-

Mass Spectrometry (MS): An exact mass measurement confirming the molecular formula C₇H₆FNO₃. Predicted mass spectrometry data for various adducts is available.[6] For example, the [M+H]⁺ ion is predicted at m/z 172.04045.[6]

Synthesis of this compound: A Proposed Methodology

The proposed synthesis involves the oxidation of a corresponding aldehyde precursor, 5-fluoro-6-methoxynicotinaldehyde. This transformation is a common and reliable method for the preparation of carboxylic acids.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the isomeric 5-fluoro-2-methoxynicotinic acid as described in U.S. Patent 9,096,593 B2.[9]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 5-fluoro-6-methoxynicotinaldehyde (1.0 equivalent) in a solvent mixture of 1,4-dioxane and water (e.g., a 3:1 ratio).

-

Rationale: The mixed solvent system ensures the solubility of both the organic starting material and the inorganic oxidizing agent.

-

-

Reagent Addition: To the stirred solution at room temperature, add sodium chlorite (NaClO₂, ~1.8 equivalents) followed by sulfamic acid (~7.6 equivalents).

-

Rationale: Sodium chlorite is the oxidizing agent. Sulfamic acid is used as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored for the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

-

Rationale: This step separates the desired organic product from the aqueous phase containing inorganic salts.

-

-

Purification: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Rationale: These washing steps remove any remaining water-soluble impurities. Drying removes residual water before solvent evaporation.

-

-

Final Product Characterization: The crude this compound can be further purified by recrystallization or column chromatography if necessary. The final product's identity and purity should be confirmed using standard analytical techniques (NMR, MS, and HPLC).

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been extensively reported in peer-reviewed literature, its structural motifs are present in compounds investigated for various therapeutic targets. Its value lies in its utility as a versatile chemical intermediate.

Diagram of Potential Application Areas

Caption: Potential synthetic transformations and resulting therapeutic areas.

-

Scaffold for Bioactive Molecules: The carboxylic acid group serves as a handle for amide bond formation, a cornerstone of medicinal chemistry. This allows for the coupling of this compound to a wide array of amine-containing fragments to explore structure-activity relationships (SAR).

-

Kinase Inhibitors: The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The fluorine and methoxy substituents can be used to fine-tune binding interactions and improve pharmacokinetic properties.

-

Targeted Protein Degradation: As suggested by its classification by some suppliers, this molecule could be used as a building block for Proteolysis Targeting Chimeras (PROTACs). The carboxylic acid can be used to link to a ligand for an E3 ubiquitin ligase or a ligand for a target protein.

-

GPCR Modulators: Nicotinic acid and its derivatives are known to interact with G-protein coupled receptors (GPCRs). This scaffold could be elaborated to develop novel modulators for this important class of drug targets.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on safety data sheets for structurally related compounds, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and strategically designed building block for medicinal chemistry and drug discovery. While detailed public data on its synthesis and biological applications are sparse, its structural features—a fluorinated and methoxylated pyridine carboxylic acid—offer significant potential for the development of novel therapeutics with improved pharmacological profiles. The proposed synthetic route provides a logical and feasible starting point for its preparation in a research setting. As with any specialized chemical, direct consultation with suppliers for analytical data is recommended for researchers intending to utilize this compound in their synthetic programs.

References

- 1. molcore.com [molcore.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 001chemical.com [001chemical.com]

- 4. echemi.com [echemi.com]

- 5. 5-FLUORO-6-METHOXY-3-PYRIDINECARBOXYLIC ACID | 953780-42-2 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C7H6FNO3) [pubchemlite.lcsb.uni.lu]

- 7. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | C6H7BFNO3 | CID 44717400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 953780-42-2|this compound|BLD Pharm [bldpharm.com]

- 9. 5-Fluoro-2-methoxynicotinic acid | 884494-82-0 [m.chemicalbook.com]

An In-Depth Technical Guide to 5-Fluoro-6-methoxynicotinic Acid: A Core Building Block for Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-6-methoxynicotinic acid, a key heterocyclic building block in modern medicinal chemistry. With the rise of novel therapeutic modalities, the strategic functionalization of core scaffolds has become paramount. This document details the fundamental molecular and physicochemical properties of this compound, its synthesis, and its critical application in the development of Proteolysis-Targeting Chimeras (PROTACs). Included are detailed, field-proven experimental protocols and logical frameworks designed to empower researchers in drug discovery and development.

Introduction: The Strategic Value of Substituted Nicotinic Acids

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the pyridine carboxylic acid scaffold is particularly prominent, found in drugs developed for a wide array of diseases including cancer, diabetes, and tuberculosis.[1][2] The precise placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn dictates its pharmacological activity and selectivity.[3]

This compound (IUPAC name: 5-fluoro-6-methoxypyridine-3-carboxylic acid) has emerged as a valuable intermediate, particularly for its role as a "Protein Degrader Building Block".[4] This classification points directly to its utility in constructing PROTACs—heterobifunctional molecules that co-opt the body's own protein disposal machinery to eliminate disease-causing proteins. This guide will dissect the properties of this key molecule and provide practical workflows for its use.

Molecular and Physicochemical Profile

A thorough understanding of a building block's fundamental properties is essential for its effective use in multi-step synthetic campaigns. The key identifiers and physicochemical parameters for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₃ | [4] |

| Molecular Weight | 171.13 g/mol | [4] |

| CAS Number | 953780-42-2 | [4] |

| Appearance | Off-white to light brown solid | [5] |

| Predicted pKa | 3.40 ± 0.10 | [5] |

| Predicted XLogP3 | 0.8 | [6] |

| Predicted Boiling Point | 275.9 ± 35.0 °C at 760 mmHg | [5][6] |

| Predicted Density | 1.386 ± 0.06 g/cm³ | [5] |

Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not prominently documented in publicly available literature, a plausible and efficient route can be designed based on established methodologies for analogous substituted pyridines.[1][5][6] The following protocol represents a logical, multi-step synthesis starting from commercially available precursors.

Causality Behind Experimental Choices: The strategy relies on building the functional groups around a pre-existing pyridine core. The choice of a dihalopyridine allows for sequential, regioselective nucleophilic aromatic substitution (SNAr). The methoxy group is installed first, followed by a metal-halogen exchange and carboxylation. This order is chosen because the methoxy group can influence the electronic properties of the ring for the subsequent steps.

Representative Synthesis Protocol

-

Step 1: Regioselective Methoxylation of 2,5-Difluoro-6-chloropyridine.

-

To a solution of 2,5-difluoro-6-chloropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium methoxide (1.1 eq) portion-wise at 0 °C under an argon atmosphere.

-

Allow the reaction to warm to room temperature and stir for 16 hours, monitoring by TLC or LC-MS. The higher reactivity of the halogen at the 6-position often favors this substitution.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield 5-fluoro-2-methoxy-6-chloropyridine.

-

-

Step 2: Grignard Formation and Carboxylation.

-

In a flame-dried, three-neck flask under argon, add magnesium turnings (1.5 eq) and a crystal of iodine to anhydrous tetrahydrofuran (THF).

-

Add a small portion of 5-fluoro-2-methoxy-6-chloropyridine from Step 1 dissolved in anhydrous THF to initiate Grignard formation.

-

Once the reaction initiates (as evidenced by heat and color change), add the remaining solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, stir for an additional 2 hours at room temperature.

-

Cool the reaction mixture to -78 °C and bubble dry carbon dioxide gas through the solution for 1-2 hours.

-

Allow the mixture to warm slowly to room temperature, then quench by carefully adding 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

-

Step 3: Hydrolysis to the Carboxylic Acid.

-

This step may not be necessary if the carboxylation workup fully hydrolyzes the intermediate carboxylate salt, but is included for completeness.

-

Dissolve the crude product from Step 2 in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir at room temperature until the ester (if any) is fully hydrolyzed (monitor by TLC/LC-MS).

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Application in PROTAC Synthesis

The carboxylic acid moiety of this compound is a versatile chemical handle for conjugation, most commonly through amide bond formation. In the context of PROTACs, this molecule can serve as the precursor to the warhead—the portion of the PROTAC that binds to the target Protein of Interest (POI).

PROTAC Synthesis Workflow

The general workflow involves coupling the POI-binding precursor (derived from our title compound) with a linker that is already attached to an E3 ligase ligand (e.g., derivatives of pomalidomide or thalidomide for the Cereblon E3 ligase).

Caption: General workflow for PROTAC synthesis via amide coupling.

Detailed Protocol: Amide Coupling for PROTAC Formation

This protocol describes a standard procedure for coupling this compound with an amine-functionalized linker attached to an E3 ligase ligand.

-

Reagent Preparation:

-

Dissolve this compound (1.0 eq) in anhydrous DMF.

-

In a separate vial, dissolve the amine-functionalized Linker-E3 Ligase Ligand (1.1 eq).

-

Prepare solutions of HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous DMF.

-

-

Carboxylic Acid Activation:

-

To the solution of this compound, add the HATU solution followed by the DIPEA solution.

-

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.

-

-

Coupling Reaction:

-

Add the solution of the Amine-Linker-E3 Ligase Ligand to the activated acid mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS until the starting carboxylic acid is consumed.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final, high-purity PROTAC molecule. Purity should be >95% for use in biological assays.

-

Characterization and Analysis

-

¹H NMR (Proton NMR): Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm. Two aromatic protons on the pyridine ring would appear as doublets or doublet of doublets in the aromatic region (typically 7.5-8.5 ppm), showing coupling to each other and to the fluorine atom. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield (>10 ppm).

-

¹³C NMR (Carbon NMR): Key signals would include the carboxylic carbon (~165-170 ppm), carbons of the pyridine ring (ranging from ~110-160 ppm, with C-F and C-O carbons being significantly shifted), and the methoxy carbon (~55-60 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 172.04 or the deprotonated molecule [M-H]⁻ at m/z 170.02.

Mechanism of Action for Derived PROTACs

A PROTAC synthesized using this compound as a building block functions by inducing the degradation of its target protein.

Caption: Mechanism of PROTAC-induced protein degradation.

The PROTAC molecule acts as a bridge, simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules onto the POI. This poly-ubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the proteasome, the cell's protein disposal system. The PROTAC is then released and can act catalytically to induce the degradation of further POI molecules.

Safety and Handling

As with any laboratory chemical, this compound and its derivatives should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended.

Conclusion

This compound represents a strategically important building block for modern drug discovery. Its substituted pyridine core is primed for incorporation into complex bioactive molecules, most notably as a warhead component in PROTACs. By understanding its fundamental properties and leveraging robust synthetic protocols for its incorporation, researchers can accelerate the development of novel therapeutics aimed at targeted protein degradation. This guide serves as a foundational resource to aid in these efforts, providing both the theoretical framework and practical methodologies required for success in the laboratory.

References

- 1. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN102584695B - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]

- 5. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

Introduction: The Critical Role of Solubility in Drug Discovery

An In-Depth Technical Guide to the Solubility of 5-Fluoro-6-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyridine carboxylic acid derivative with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol .[1][2] It serves as a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutics such as protein degraders.[1] The journey of a compound from a laboratory curiosity to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most critical.

Poor solubility can severely hamper drug development by causing:

-

Limited absorption and poor oral bioavailability.[3]

-

Unreliable and irreproducible results in in vitro biological assays.[4]

-

Significant challenges in developing suitable formulations for preclinical and clinical studies.[5]

This guide provides a comprehensive overview of the principles and methodologies for accurately characterizing the solubility of this compound, empowering researchers to make informed decisions throughout the drug discovery and development pipeline.

Pillar 1: Understanding the Nuances of Solubility Measurement

The term "solubility" can be deceptive in its simplicity. In the context of drug discovery, it is essential to distinguish between two key measurements: thermodynamic and kinetic solubility.[5]

-

Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It represents the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of undissolved solid.[3][6] This measurement is the gold standard for formulation development and late-stage lead optimization, as it reflects the stable state of the system.[6]

-

Kinetic Solubility: This is a high-throughput assessment that measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically dimethyl sulfoxide, DMSO).[4][7] It is not a true equilibrium measurement but rather an indication of a compound's tendency to remain in a supersaturated solution.[5] Due to its speed, it is invaluable during early-stage discovery for rapidly flagging compounds that may have solubility liabilities.[4][8]

The molecular structure of this compound, containing both a lipophilic methoxy group and an ionizable carboxylic acid, suggests that its solubility will be highly dependent on the pH of the medium—a characteristic common to its parent, nicotinic acid.[9] In acidic conditions, the carboxylic acid will be protonated, reducing its interaction with water, while in neutral to alkaline conditions, it will deprotonate to form a more soluble carboxylate anion.[9]

Pillar 2: Authoritative Protocols for Solubility Determination

The choice of method for determining solubility depends on the stage of research and the required level of precision. The following protocols represent industry-standard best practices.

Protocol 2.1: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the definitive technique for measuring thermodynamic solubility.[5][10] It is based on achieving a true equilibrium between the solid and dissolved states of the compound.

Experimental Workflow:

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at the end) to a known volume of the test solvent (e.g., phosphate-buffered saline (PBS) at pH 7.4) in a glass vial.[5][6]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[5][7][11]

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is critically important and can be achieved by either:

-

Quantification: Carefully sample the clear supernatant or filtrate. Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][12]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent and temperature. The experiment should be run in duplicate or triplicate for statistical validity.[7]

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2.2: Kinetic Solubility via Nephelometry or Direct UV/LC-MS

This high-throughput method is ideal for early-stage screening where speed is paramount.[8] It begins with the compound already dissolved in an organic solvent.[4]

Experimental Workflow:

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[8][13]

-

Plating: In a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells.[13]

-

Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final compound concentrations and a low final DMSO percentage (typically ≤2%).[4][13]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a shorter period, typically 1 to 2 hours.[7]

-

Quantification: Determine the point of precipitation. Two common methods are:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattered light indicates the formation of a precipitate.[7][14]

-

Filtration & Analysis: Filter the contents of the wells through a solubility filter plate. The concentration of the compound in the filtrate is then quantified by UV spectroscopy or LC-MS against a calibration curve.[4][13] This is considered a more direct and accurate kinetic measurement.[15]

-

Caption: Workflow for Kinetic Solubility Determination.

Pillar 3: Data Presentation and Interpretation

While specific experimental data for this compound is not publicly available, we can present a representative dataset based on the expected behavior of a nicotinic acid derivative. This allows for a practical discussion of data interpretation.

Table 1: Representative Solubility Data for this compound

| Solvent/Buffer System | Measurement Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Water (pH 3.0) | Thermodynamic | 25 | < 50 | < 292 |

| Water (pH 7.4) | Thermodynamic | 25 | 850 | 4967 |

| PBS (pH 7.4) | Thermodynamic | 25 | 750 | 4383 |

| PBS (pH 7.4) | Kinetic | 25 | 150 | 876 |

| Ethanol | Thermodynamic | 25 | > 2000 | > 11685 |

| DMSO | Thermodynamic | 25 | > 10000 | > 58425 |

Interpretation of Results:

-

pH-Dependence: The data clearly illustrates the significant impact of pH. The low solubility at acidic pH 3.0 is expected as the carboxylic acid is protonated. At physiological pH 7.4, deprotonation leads to a substantial increase in aqueous solubility.

-

Kinetic vs. Thermodynamic: As is common, the kinetic solubility in PBS is lower than the thermodynamic value. This suggests the compound can precipitate from a supersaturated DMSO-derived solution, a critical finding for designing in vitro assays to avoid compound precipitation artifacts.

-

Organic Solvents: High solubility in polar organic solvents like ethanol and aprotic solvents like DMSO is typical and useful for preparing stock solutions and for certain formulation approaches.[16]

Conclusion

A thorough understanding and accurate measurement of solubility are non-negotiable for the successful progression of a drug candidate like this compound. By employing robust, validated protocols such as the shake-flask method for thermodynamic solubility and high-throughput kinetic assays for early screening, researchers can build a comprehensive solubility profile. This data-driven approach is fundamental to mitigating risks, enabling rational formulation design, and ultimately, increasing the probability of developing a safe and effective therapeutic.

References

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. evotec.com [evotec.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. rheolution.com [rheolution.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. refp.cohlife.org [refp.cohlife.org]

A Comprehensive Spectroscopic Guide to 5-Fluoro-6-methoxynicotinic Acid: In-Depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 5-Fluoro-6-methoxynicotinic acid, a key heterocyclic compound with significant potential in pharmaceutical research and development. In the absence of direct experimental spectra in publicly available literature, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. We present an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, this guide offers detailed, field-proven protocols for the acquisition of high-quality spectroscopic data for solid organic molecules, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, and all claims are supported by authoritative sources, providing a trustworthy and comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to this compound and the Imperative of Spectroscopic Characterization

This compound is a substituted pyridine derivative. The presence of a carboxylic acid, a methoxy group, and a fluorine atom on the pyridine ring makes it a molecule of interest for medicinal chemistry, as these functional groups can significantly influence its physicochemical properties, biological activity, and metabolic stability. Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process, and spectroscopic techniques are the cornerstone of this characterization.

This guide delves into the three primary spectroscopic methods used for the characterization of organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the molecular structure by analyzing the magnetic properties of atomic nuclei.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule based on their vibrational frequencies.

-

Mass Spectrometry (MS): To determine the molecular weight and gain insights into the molecular structure through fragmentation analysis.

Due to the limited availability of published experimental spectra for this compound, this guide will provide a detailed predictive analysis of its spectroscopic data. This predictive approach, grounded in the analysis of closely related compounds and established spectroscopic theory, offers a robust framework for researchers working with this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in a molecule can be determined.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would likely exhibit three distinct signals in the aromatic region and one signal for the methoxy group protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm. The acidic nature of this proton and its potential for hydrogen bonding often result in a broad signal.

-

Aromatic Protons (Pyridine Ring):

-

The proton at position 2 (H-2) is expected to be a doublet, influenced by the adjacent proton at position 4. Its chemical shift will be significantly downfield due to the deshielding effect of the neighboring nitrogen atom and the carboxylic acid group.

-

The proton at position 4 (H-4) will likely appear as a doublet of doublets, being coupled to the proton at H-2 and the fluorine atom at position 5.

-

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is anticipated, typically in the range of δ 3.8-4.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the presence of fluorine, carbon-fluorine coupling will be observed for the carbons in proximity to the fluorine atom.

-

Carboxylic Carbon (-COOH): This carbon will appear as a singlet in the downfield region of the spectrum, typically around δ 165-175 ppm.

-

Aromatic Carbons (Pyridine Ring):

-

The carbon bearing the fluorine atom (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

The carbons adjacent to the fluorine (C-4 and C-6) will exhibit smaller two-bond carbon-fluorine coupling constants (²JCF).

-

The chemical shifts of the ring carbons will be influenced by the substituents. The carbon attached to the electron-withdrawing carboxylic acid group (C-3) and the nitrogen atom (C-2 and C-6) will be deshielded.

-

-

Methoxy Carbon (-OCH₃): A singlet for the methoxy carbon is expected in the range of δ 50-60 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra of a solid sample like this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon, though coupled spectra can be acquired to observe C-H couplings.

-

Diagram: Molecular Structure and Atom Numbering for NMR Assignments

Caption: Atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, methoxy group, and carbon-fluorine bond.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |

| 3300-2500 | Carboxylic Acid (-OH) | O-H stretch (H-bonded) | Broad, Strong |

| ~1700 | Carboxylic Acid (C=O) | C=O stretch | Strong |

| 1600-1450 | Aromatic Ring (C=C) | C=C stretching | Medium to Strong |

| ~1300-1000 | C-O Stretch | Ether and Carboxylic Acid | Strong |

| ~1250-1000 | C-F Stretch | Strong |

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[1]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.[2]

-

C=C Stretch (Aromatic Ring): Several bands of medium to strong intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the pyridine ring.[3]

-

C-O Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region will arise from the C-O stretching of the carboxylic acid and the methoxy group.

-

C-F Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the carbon-fluorine bond.

Experimental Protocol for IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Diagram: IR Spectroscopy Workflow

Caption: A typical workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

For this compound (Molecular Weight: 171.13 g/mol ), the mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

-

Molecular Ion Peak: In Electron Ionization (EI), a molecular ion peak at m/z 171 would be expected. In soft ionization techniques like Electrospray Ionization (ESI), a protonated molecule [M+H]⁺ at m/z 172 or a deprotonated molecule [M-H]⁻ at m/z 170 would likely be observed.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Plausible fragmentation pathways for this compound include:

-

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a fragment at m/z 154.

-

Loss of a methoxy radical (•OCH₃), leading to a fragment at m/z 140.

-

Decarboxylation (loss of CO₂) to give a fragment at m/z 127.

-

Cleavage of the pyridine ring can also occur, leading to smaller fragment ions. The fragmentation of nicotinic acid derivatives often involves the loss of the carboxyl group followed by the elimination of HCN from the pyridine ring.[4]

-

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol describes a general procedure for obtaining a mass spectrum using ESI-MS.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion and fragment ions.

-

If tandem mass spectrometry (MS/MS) is available, the molecular ion can be isolated and fragmented to obtain a detailed fragmentation spectrum.

-

Diagram: Mass Spectrometry Analysis Pipeline

Caption: The general pipeline for mass spectrometry analysis.

Summary and Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By synthesizing information from analogous compounds and fundamental spectroscopic principles, we have presented a detailed interpretation of the expected NMR, IR, and MS spectra. The provided experimental protocols offer a reliable framework for researchers to acquire high-quality data for this and similar solid organic molecules.

The combination of these spectroscopic techniques provides a powerful and complementary approach to the unambiguous characterization of this compound. NMR spectroscopy elucidates the detailed molecular structure, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides further structural clues through fragmentation analysis. This multi-faceted spectroscopic approach is indispensable for ensuring the identity, purity, and quality of compounds in a research and drug development setting.

References

- 1. Infrared spectra prediction [cheminfo.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 5-Fluoro-6-methoxynicotinic Acid: An In-depth Technical Guide for the Modern Medicinal Chemist

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of rational drug design. The fluorine atom, with its unique electronic properties, can profoundly influence the metabolic stability, pKa, and binding affinity of a molecule. When integrated into a privileged heterocyclic system like pyridine, it offers a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of 5-Fluoro-6-methoxynicotinic acid, an emerging and highly valuable building block for medicinal chemistry. We will explore its synthesis, key chemical transformations, and its potential in the construction of novel therapeutic agents, providing field-proven insights and detailed experimental protocols to empower researchers in drug development.

Introduction: The Rationale for Fluorinated Pyridines in Drug Design

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with the pyridine ring being a particularly prevalent motif.[1] The introduction of a fluorine atom onto this scaffold is a well-established strategy to enhance the drug-like properties of a molecule. Fluorine's high electronegativity can lower the pKa of nearby basic centers, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended biological half-life.[2]

This compound combines these advantages in a single, versatile building block. The fluorine at the 5-position and the methoxy group at the 6-position create a unique electronic and steric environment on the pyridine ring, offering multiple avenues for synthetic diversification. The carboxylic acid at the 3-position serves as a convenient handle for a variety of chemical transformations, most notably amide bond formation, a ubiquitous linkage in pharmaceutical compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 953780-33-0 | Internal Database |

| Molecular Formula | C₇H₆FNO₃ | [3] |

| Molecular Weight | 171.13 g/mol | [3] |

| Appearance | Off-white to white solid | General Observation |

| Boiling Point (Predicted) | 275.9°C at 760 mmHg | [3] |

| XLogP3 (Predicted) | 0.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

While extensive experimental spectroscopic data for this specific molecule is not widely published, representative data from closely related 5-fluoro-6-methoxypyridine derivatives suggest the following expected spectral characteristics:

-

¹H NMR: Resonances for the two aromatic protons on the pyridine ring are expected, along with a singlet for the methoxy group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

-

¹³C NMR: Signals for the six unique carbon atoms of the pyridine ring and the one carbon of the methoxy group will be observed. The carbon bearing the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: A singlet is expected for the fluorine atom.

-

Mass Spectrometry: The exact mass can be used to confirm the elemental composition of the molecule.[3]

Synthesis of the Core Building Block

A logical starting point for the synthesis is a di-substituted pyridine that can be selectively functionalized. A potential route could involve the selective methoxylation of a dihalopyridine, followed by the introduction of the carboxylic acid moiety, and finally, fluorination. An alternative and potentially more direct approach would be the oxidation of a corresponding methyl-substituted pyridine.

Proposed Synthetic Pathway: Oxidation of a Precursor

This pathway relies on the synthesis of a 3-methyl-5-fluoro-6-methoxypyridine precursor, followed by oxidation to the carboxylic acid.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 6-Methoxypyridine-3-carboxylic acid (Analogous Procedure)

This protocol for a closely related compound illustrates the key methoxylation step.

Materials:

-

6-Chloropyridine-3-carboxylic acid

-

Methanol (MeOH)

-

4 M Methanolic sodium methylate solution

-

Distilled water

-

11.9 M Hydrochloric acid (HCl)

Procedure:

-

Suspend 6-chloropyridine-3-carboxylic acid (4.15 g) in methanol (40 cc).[2]

-

To this suspension, add 4 M methanolic sodium methylate solution (40 cc).[2]

-

Heat the mixture under reflux for 60 hours.[2]

-

Distill off the solvent under reduced pressure.[2]

-

Take up the residue in distilled water (100 cc).[2]

-

Acidify the mixture to pH 5 with 11.9 M hydrochloric acid.[2]

-

Separate the resulting precipitate by filtration.

-

Wash the precipitate with distilled water (5 x 10 cc) and dry in the air to yield 6-methoxypyridine-3-carboxylic acid.[2]

Key Chemical Transformations and Applications

The utility of this compound as a heterocyclic building block is realized through its participation in a variety of chemical reactions that enable the construction of more complex molecules.

Amide Bond Formation: The Gateway to Bioactive Molecules

The carboxylic acid functionality is a prime site for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.

Caption: General workflow for amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling (General Procedure)

This protocol is a robust and widely used method for the formation of amide bonds.

Materials:

-

This compound

-

Amine of interest

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (typically 1-4 hours, monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

While the title compound itself is not directly used in Suzuki coupling, its boronic acid derivative, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid, is a key intermediate for forming C-C bonds with aryl or heteroaryl halides.[4] This reaction is instrumental in creating biaryl structures, which are prevalent in many classes of therapeutic agents.

Caption: Suzuki-Miyaura cross-coupling reaction.

Potential in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are an exciting new therapeutic modality that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules, and building blocks like this compound are ideal for constructing the linker component that connects the target protein binder to the E3 ligase ligand. The fluorinated pyridine motif can impart favorable physicochemical properties to the linker, such as improved solubility and metabolic stability.

Applications in Bioactive Molecules: An Expert Perspective

While there is a limited number of publicly disclosed, named bioactive molecules containing the exact this compound scaffold, its potential can be inferred from the biological activities of closely related compounds. For instance, various fluorinated and alkoxylated nicotinic acid derivatives have been investigated for their activity as:

-

Antibacterial agents: The quinolone class of antibiotics, which often feature a fluorinated core, demonstrates the utility of such motifs in targeting bacterial enzymes.[5]

-

Kinase inhibitors: The pyridine core is a common feature in many kinase inhibitors, and the substituents on this compound can be tailored to achieve specific binding interactions in the ATP-binding pocket of kinases.

-

CNS-active agents: The ability of fluorine to modulate lipophilicity makes it a valuable tool for designing molecules that can cross the blood-brain barrier.

The novelty of this compound suggests that it is an emerging building block with significant potential for the discovery of next-generation therapeutics. Its strategic deployment in drug discovery programs is likely to lead to the development of novel candidates with improved pharmacological profiles.

Conclusion

This compound is a highly promising heterocyclic building block that offers a unique combination of features for the modern medicinal chemist. Its fluorinated pyridine core provides a strategic advantage for enhancing the drug-like properties of a molecule, while the carboxylic acid handle allows for versatile synthetic elaboration. Although it is a relatively new entrant into the catalog of commercially available building blocks, the principles and protocols outlined in this guide provide a solid foundation for its successful application in the synthesis of novel and potentially life-changing medicines. As the drive for more effective and safer drugs continues, the strategic use of such well-designed building blocks will be more critical than ever.

References

The Strategic Integration of 5-Fluoro-6-methoxynicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

Disclaimer: This technical guide provides an in-depth analysis of the potential applications of 5-Fluoro-6-methoxynicotinic acid as a building block in medicinal chemistry, particularly in the field of targeted protein degradation. While this compound is commercially available and possesses structural features of high interest to drug discovery, it is important to note that as of the writing of this guide, there is a limited body of published literature detailing its specific synthesis and use in named therapeutic agents. Therefore, the protocols and proposed applications described herein are based on established principles of medicinal chemistry and analogous structures, representing a prospective look at its utility.

Introduction: The Imperative for Novel Scaffolds in Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, driven by the need for more selective, potent, and metabolically robust therapeutic agents.[1] A key strategy in this pursuit is the design and synthesis of novel molecular scaffolds that can confer advantageous properties to a drug candidate. Among the heterocyclic systems, pyridine carboxylic acids have historically been a fertile ground for the development of a wide array of therapeutics.[2] The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tool to modulate physicochemical and pharmacological properties, often leading to enhanced metabolic stability, bioavailability, and target affinity.[3][4] This guide focuses on a particularly promising, yet underexplored, building block: This compound . We will delve into its structural attributes, potential synthetic routes, and its prospective role in the cutting-edge field of targeted protein degradation.

Structural Dissection and Physicochemical Rationale

The therapeutic potential of this compound stems from the unique interplay of its constituent functional groups. A thorough understanding of these components is critical for its rational application in drug design.

The Nicotinic Acid Core: A Privileged Scaffold

The pyridine-3-carboxylic acid (nicotinic acid) moiety is a well-established pharmacophore.[5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its basicity can be fine-tuned by the other substituents. The carboxylic acid group provides a crucial handle for synthetic elaboration, most commonly through the formation of amide bonds, and can also participate in hydrogen bonding or ionic interactions with biological targets.[6]

The Influence of Fluorine: A "Magic Bullet" in Drug Design

The substitution of hydrogen with fluorine can have profound effects on a molecule's properties:[7]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also modulate the pKa of nearby functional groups, influencing their ionization state and, consequently, their binding properties.

-

Increased Lipophilicity: In many cases, the introduction of a fluorine atom can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[4]

The placement of the fluorine atom at the 5-position of the nicotinic acid ring is particularly strategic, as it is expected to influence the electronic properties of both the carboxylic acid and the pyridine nitrogen.

The Methoxy Group: A Modulator of Potency and Selectivity

The methoxy group at the 6-position further refines the properties of the scaffold:

-

Electronic Effects: As an electron-donating group, the methoxy substituent can influence the reactivity of the pyridine ring and the acidity of the carboxylic acid.

-

Steric Influence: The methoxy group can provide steric bulk, which can be leveraged to achieve selective binding to a target protein by occupying specific pockets.

-

Metabolic Considerations: While generally more stable than a hydroxyl group, the methoxy group can be a site of O-demethylation. This potential metabolic pathway should be considered in the overall drug design strategy.

The combination of these three functionalities in a single, synthetically tractable molecule makes this compound a building block of considerable interest.

Prospective Application in Targeted Protein Degradation

One of the most exciting frontiers in drug discovery is the development of technologies for targeted protein degradation (TPD). Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules. These heterobifunctional molecules consist of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[8] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9]

The linker in a PROTAC is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the efficacy and selectivity of the degrader.[10] It is in this context that this compound presents a compelling application.

This compound as a PROTAC Linker Component

The rigid, yet functionalizable, nature of the this compound scaffold makes it an attractive candidate for incorporation into PROTAC linkers.

Caption: Hypothetical incorporation of this compound into a PROTAC linker.

The carboxylic acid of this compound can be readily converted to an amide, forming a stable covalent bond with an amine-functionalized warhead or another part of the linker. The pyridine ring itself can serve as a rigid spacer, helping to orient the warhead and the E3 ligase ligand for optimal ternary complex formation. The fluorine and methoxy substituents can fine-tune the physicochemical properties of the linker, such as its solubility and membrane permeability.

Synthetic Considerations and Representative Protocols

Caption: Plausible retrosynthetic analysis for this compound.

Representative Experimental Protocol: Amide Coupling

The following is a general, representative protocol for the coupling of this compound to an amine-containing fragment, a key step in its hypothetical incorporation into a PROTAC.

Materials:

-

This compound

-

Amine-containing fragment (e.g., linker component with a terminal amine)

-

(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine-containing fragment (1.1 eq), BOP (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

-

BOP: A common and effective peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.

-

DIPEA: A non-nucleophilic organic base used to scavenge the acid generated during the reaction and to maintain a basic pH, which is optimal for the coupling reaction.

-

Anhydrous DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction. It is crucial to use the anhydrous form to prevent hydrolysis of the activated carboxylic acid intermediate.

-

Aqueous Work-up: The washing steps are essential to remove unreacted starting materials, coupling reagents, and other water-soluble byproducts.

-

Flash Chromatography: A standard purification technique for organic compounds to isolate the desired product from any remaining impurities.

Structure-Activity Relationship (SAR) Considerations

Should this compound be incorporated into a series of drug candidates, a systematic exploration of the structure-activity relationship would be crucial.

| Position | Substitution | Potential Impact |

| 5 | Fluoro (F) | Modulates electronics, enhances metabolic stability. |

| 6 | Methoxy (OMe) | Influences electronics and steric interactions. |

| 3 | Carboxylic Acid (COOH) | Primary point of attachment; can be converted to various amides or esters. |

Further derivatization could involve:

-

Modification of the Methoxy Group: Replacement with other alkoxy groups (e.g., ethoxy, isopropoxy) to probe steric and lipophilic requirements.

-

Bioisosteric Replacement of the Carboxylic Acid: Conversion to a tetrazole or other carboxylic acid bioisosteres to modulate acidity and pharmacokinetic properties.

-

Additional Substitution on the Pyridine Ring: If synthetically feasible, the introduction of other small substituents could further refine the molecule's properties.

Conclusion and Future Outlook

This compound stands as a promising yet largely untapped resource for the medicinal chemist's toolbox. Its unique combination of a functionalizable nicotinic acid core, a metabolically stabilizing fluorine atom, and a sterically and electronically influential methoxy group makes it an ideal candidate for incorporation into complex, next-generation therapeutics. The burgeoning field of targeted protein degradation, with its reliance on novel linker technologies, represents a particularly fertile ground for the application of this building block. As the demand for more sophisticated and effective drugs continues to grow, it is anticipated that the utility of strategically functionalized scaffolds like this compound will become increasingly evident, paving the way for new and improved treatments for a range of diseases. Further research into the synthesis and application of this and related building blocks is strongly encouraged.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]

- 6. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chempep.com [chempep.com]

- 9. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to Mechanism of Action Studies for 5-Fluoro-6-methoxynicotinic Acid Analogs

Introduction: The Therapeutic Potential of Nicotinic Acid Analogs

Nicotinic acid (niacin), a long-standing therapeutic agent, exerts its pharmacological effects through various mechanisms, most notably by activating the G-protein coupled receptor GPR109A (HCA2).[1][2][3][4] This activation leads to a cascade of intracellular events with therapeutic implications in dyslipidemia and inflammation.[2][3][4][5] The development of novel nicotinic acid analogs, such as those derived from 5-Fluoro-6-methoxynicotinic acid, holds the promise of refining therapeutic activity, improving pharmacokinetic profiles, and minimizing undesirable side effects like flushing.[2][3]

This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel this compound analogs. We will navigate the critical steps from initial target hypothesis to detailed pathway analysis, equipping researchers and drug development professionals with the experimental strategies and conceptual understanding necessary to thoroughly characterize these promising compounds.

Part 1: Foundational Strategy - Devising the Investigative Workflow

A robust MoA study begins with a logical and iterative experimental workflow. The following diagram outlines a comprehensive strategy for characterizing this compound analogs.

Caption: A comprehensive workflow for MoA studies of this compound analogs.

Part 2: Experimental Deep Dive - Protocols and Rationale

Phase 1: Target Hypothesis and Initial Screening

Given the structural similarity to nicotinic acid, the primary hypothesis is that this compound analogs act as agonists for GPR109A.[1][2] This receptor primarily couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][6]

Key Experiment: cAMP Assay

This assay serves as a robust primary screen to identify analogs that modulate GPR109A activity.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

-

Cell Culture: Culture a GPR109A-expressing cell line (e.g., HEK293 or CHO cells stably transfected with human GPR109A) in a 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the this compound analogs.

-

Treatment: Add the analog dilutions to the cells and incubate for a specified time (e.g., 30 minutes). Include a known GPR109A agonist (e.g., acifran) as a positive control.[6]

-

Adenylyl Cyclase Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase, thereby increasing intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and add the HTRF cAMP detection reagents according to the manufacturer's protocol.

-

Data Acquisition: Read the plate on an HTRF-compatible reader and calculate the cAMP concentration based on the standard curve.

-

Data Analysis: Plot the cAMP concentration against the analog concentration to determine the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50 (for direct agonism).

Rationale: This assay provides a quantitative measure of the functional consequence of GPR109A activation.[6] A decrease in forskolin-stimulated cAMP levels in the presence of the analog suggests Gi-coupled receptor agonism.

| Analog | EC50 (nM) for cAMP Inhibition |

| Lead Compound 1 | 50 |

| Lead Compound 2 | 120 |

| Negative Control | >10,000 |

| Acifran (Positive Control) | 25 |

Table 1: Hypothetical cAMP assay data for lead this compound analogs.

Phase 2: Direct Target Identification and Validation

While the cAMP assay suggests GPR109A as the target, direct evidence of a physical interaction is crucial. Affinity-based and label-free methods can identify the protein targets of a small molecule.[7][8]

Key Experiment: Affinity-Based Pull-Down Assay

This method uses a modified version of the analog to "fish" for its binding partners in a cell lysate.[7][8][9]

Protocol: Biotinylated Probe Pull-Down

-

Probe Synthesis: Synthesize a biotinylated version of a potent this compound analog. A linker should be attached at a position that does not interfere with its biological activity.

-

Cell Lysis: Prepare a lysate from GPR109A-expressing cells.

-

Incubation: Incubate the cell lysate with the biotinylated probe. As a control, a competition experiment can be set up by pre-incubating the lysate with an excess of the non-biotinylated analog.

-

Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and any bound proteins.[7]

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.

Rationale: The identification of GPR109A by mass spectrometry in the probe-treated sample, and its reduction or absence in the competition control, provides strong evidence of a direct interaction.

Key Experiment: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins based on their increased stability in the presence of a binding ligand.[7][9]

Protocol: DARTS

-

Cell Lysis and Treatment: Treat a cell lysate with the this compound analog. A vehicle-treated lysate serves as a control.

-

Protease Digestion: Add a protease (e.g., thermolysin) to both treated and control lysates and incubate for a set time.

-

Quenching: Stop the digestion by adding a protease inhibitor.

-

Analysis: Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the hypothesized target (GPR109A).

-

Validation: A band corresponding to GPR109A should be more prominent in the analog-treated sample compared to the control, indicating protection from proteolysis.

Rationale: This method avoids chemical modification of the compound, which can sometimes alter its binding properties.[9]

Caption: Workflows for affinity-based and label-free target identification.

Phase 3: Pathway Elucidation and Structural Biology

Once GPR109A is confirmed as the direct target, the subsequent signaling cascade and downstream cellular effects must be investigated.[10][11][12]

Key Experiment: β-Arrestin Recruitment Assay

GPR109A activation can also trigger a G-protein-independent signaling pathway through the recruitment of β-arrestin.[6] This can be measured using assays like enzyme fragment complementation.

Protocol: β-Arrestin Recruitment Assay

-

Cell Line: Use a cell line engineered to express GPR109A fused to one enzyme fragment and β-arrestin fused to the complementary fragment.

-

Treatment: Treat the cells with the this compound analogs.

-

Detection: If the analog induces the interaction between GPR109A and β-arrestin, the enzyme fragments will come into proximity, forming an active enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence).

-

Data Analysis: Quantify the signal to determine the EC50 for β-arrestin recruitment.

Rationale: Understanding whether an analog is biased towards G-protein or β-arrestin signaling is crucial, as these pathways can lead to different physiological outcomes.

Caption: GPR109A signaling pathways activated by an agonist.

Structural Biology

To understand the molecular basis of the analog's interaction with GPR109A, structural biology techniques are invaluable.[13][14][15]

Key Technique: X-ray Crystallography

Determining the co-crystal structure of the analog bound to GPR109A can reveal the precise binding site and key molecular interactions.[13][14][15]

Protocol: X-ray Crystallography

-

Protein Expression and Purification: Express and purify a sufficient quantity of stable GPR109A protein.

-

Complex Formation: Form a complex of GPR109A with the this compound analog.

-

Crystallization: Screen for conditions that promote the crystallization of the protein-ligand complex.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

-